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  • Product: Furan-2-yl(1H-pyrazol-1-yl)methanone
  • CAS: 560076-63-3

Core Science & Biosynthesis

Foundational

Furan-2-yl(1H-pyrazol-1-yl)methanone: A Technical Guide to Structure, Properties, and Green Synthesis

Executive Summary In the landscape of modern synthetic chemistry and drug development, the demand for green, highly efficient, and scalable methodologies is paramount. Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS: 560076-63...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the demand for green, highly efficient, and scalable methodologies is paramount. Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS: 560076-63-3) has emerged as a highly versatile N-acyl pyrazole derivative that functions as a bench-stable, potent acyl donor. Synthesized via an innovative oxoammonium-mediated oxidative amidation pathway, this compound bypasses the need for hazardous, atom-inefficient coupling reagents (such as HATU or EDC) traditionally used in amide bond formation [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in generating complex pharmaceutical intermediates.

Chemical Identity & Physicochemical Properties

The utility of Furan-2-yl(1H-pyrazol-1-yl)methanone is deeply rooted in its structural composition. The molecule consists of a furan ring conjugated to a 1H-pyrazole moiety via a carbonyl bridge.

Quantitative Data Summary
PropertyValue
Chemical Name Furan-2-yl(1H-pyrazol-1-yl)methanone
CAS Number 560076-63-3[2]
Molecular Formula C8H6N2O2[3]
Molecular Weight 162.15 g/mol [4]
Appearance Yellow solid[5]
1H NMR (400 MHz, CDCl3) δ 8.45 (d, J=2.9 Hz, 1H), 8.09 (dd, J=3.8, 0.8 Hz, 1H), 7.83–7.75 (m, 2H), 6.64 (dd, J=3.7, 1.7 Hz, 1H), 6.50 (dd, J=3.0, 1.5 Hz, 1H)[5]
Structural Causality

The selection of the 1H-pyrazole ring is highly deliberate in the design of this acylating agent. The planar structure of 1H-pyrazole is necessary to maintain aromaticity across the system. More critically, the presence of a hydrogen atom on one of the nitrogen atoms in the starting material prevents the formation of a positively charged nitrogen species during the hemiaminal intermediate stage [5]. If a substituted pyrazole lacking this hydrogen were used, the resulting charge instability would cause premature cleavage of the newly formed amide bond, drastically reducing yields[6].

Mechanistic Synthesis: Oxoammonium-Mediated Oxidative Amidation

Traditional amide synthesis generates significant chemical waste. The synthesis of Furan-2-yl(1H-pyrazol-1-yl)methanone utilizes a metal-free, green oxidation pathway pioneered by the Leadbeater laboratory[7].

By employing an oxoammonium salt—such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate (ACT-nitrate)—as the oxidant, the reaction achieves high atom economy. The oxoammonium cation acts as a direct hydride acceptor from the hemiaminal intermediate (formed in situ by the nucleophilic attack of 1H-pyrazole on furfural), driving the oxidation forward without the need for toxic transition metals[8].

Synthesis A Furfural (Aldehyde) D Hemiaminal Intermediate A->D Nucleophilic Attack B 1H-Pyrazole B->D C Oxoammonium Salt (ACT-Nitrate) E Furan-2-yl(1H-pyrazol-1-yl)methanone (Target) C->E Accepts e- / H+ F Hydroxylammonium Byproduct C->F Reduction D->E Hydride Transfer

Caption: Mechanistic pathway of oxoammonium-mediated oxidative amidation to form the target compound.

Applications in Drug Development & Synthetic Chemistry

Once synthesized, Furan-2-yl(1H-pyrazol-1-yl)methanone acts as a highly reactive yet shelf-stable precursor for various downstream applications[5]. It is typically stored under refrigeration to prevent slow hydrolysis into furan-2-carboxylic acid[6].

  • Transamidation & Esterification : The compound readily undergoes transamidation with primary and secondary amines to form complex furan-2-carboxamides, which are frequent motifs in drug discovery[9]. It can also be esterified using heavily fluorinated alcohols (e.g., hexafluoroisopropanol)[8].

  • Serine Hydrolase Inhibition : Beyond its use as a synthetic intermediate, the N-acyl pyrazole structural motif is inherently useful in medicinal chemistry. It acts as an inhibitor of serine hydrolases by acylating the active site serine residue, effectively substituting the enzyme's alcohol group with an acyl group[5].

Workflow Start Furan-2-yl(1H-pyrazol-1-yl)methanone (Acyl Donor) Transamidation Transamidation (+ Amines) Start->Transamidation Esterification Esterification (+ Alcohols) Start->Esterification Reduction Reduction (+ Hydride) Start->Reduction Amide Furan-2-carboxamides (Drug Candidates) Transamidation->Amide Ester Furan-2-carboxylate Esters Esterification->Ester Alcohol Furan-2-ylmethanols Reduction->Alcohol

Caption: Downstream synthetic applications of Furan-2-yl(1H-pyrazol-1-yl)methanone as an acyl donor.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, prioritizing visual indicators and eliminating the need for exhaustive chromatographic purification.

Protocol A: Synthesis of Furan-2-yl(1H-pyrazol-1-yl)methanone
  • Reagent Preparation : In a reaction vial, combine furfural (1.0 equiv) and 1H-pyrazole (1.1 equiv).

  • Oxidant Addition : Add 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate (ACT-nitrate) (0.75 equiv). The reaction is performed under solvent-free conditions and without the addition of a base, maximizing its green credentials[7].

  • Reaction Execution : Heat the mixture at 55 °C for 3 hours[7].

  • Self-Validation : Monitor the reaction visually and via TLC. The active oxoammonium salt is brightly colored; its reduction to the pale hydroxylamine byproduct serves as an intrinsic visual indicator of reaction progress[8].

  • Isolation : Quench the reaction and perform an aqueous/organic extraction using ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Yield : The product is obtained as an analytically pure yellow solid (approx. 80% yield) without the need for silica gel column chromatography[5],[6].

Protocol B: Downstream Transamidation Workflow
  • Activation : Dissolve Furan-2-yl(1H-pyrazol-1-yl)methanone (1.0 equiv) in a green solvent (e.g., ethyl acetate).

  • Amine Addition : Add the target primary or secondary amine (1.2 equiv).

  • Reaction Execution : Stir at room temperature. The acyl pyrazole acts as a highly efficient acyl donor, facilitating rapid transamidation without the need to isolate intermediate species[10].

  • Purification : Extract the newly formed furan-2-carboxamide derivative. The displaced 1H-pyrazole is highly water-soluble and is easily washed away during the aqueous workup phase.

References

  • Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations Source: Digital Commons @ UConn URL:[Link]

  • Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation Source: Organic Letters (ACS Publications) URL:[Link]

  • Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone Source: Molbank (MDPI) URL:[Link]

Sources

Exploratory

Introduction: A Proactive Approach to the Safety of Novel Chemical Entities

An In-depth Technical Guide to the Safety and Hazards of Furan-2-yl(1H-pyrazol-1-yl)methanone This guide provides an in-depth safety and hazard assessment of Furan-2-yl(1H-pyrazol-1-yl)methanone. In the absence of specif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Hazards of Furan-2-yl(1H-pyrazol-1-yl)methanone

This guide provides an in-depth safety and hazard assessment of Furan-2-yl(1H-pyrazol-1-yl)methanone. In the absence of specific toxicological data for this exact compound, we will employ a well-established and scientifically rigorous methodology: hazard assessment by structural analogy . By dissecting the molecule into its core functional components—the furan ring and the pyrazole ring—we can build a robust safety profile based on the known hazards of these well-characterized chemical classes. This document is designed to empower researchers to manage risks proactively, ensuring a safe laboratory environment while exploring the frontiers of chemical innovation.

PART 1: Hazard Identification through Structural Analogy

The primary hazards associated with Furan-2-yl(1H-pyrazol-1-yl)methanone can be inferred from the toxicological and safety profiles of its constituent parts: furan and pyrazole.

The Furan Moiety: A High-Hazard Profile

The furan ring is a known source of significant chemical hazards. Its profile is characterized by high flammability, potential for explosive peroxide formation, and considerable health risks, including carcinogenicity.[1][2][3]

  • Extreme Flammability: Furan is an extremely flammable liquid and vapor, with a very low flash point.[1][2][3][4][5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4][6]

  • Peroxide Formation: This is one of the most critical hazards associated with furan and its derivatives. On exposure to air and light, or during prolonged storage, furan can form explosive peroxides.[1][2][3][4][6][7] This reaction can be insidious, and uninhibited or old containers pose a severe explosion risk, especially if heated or distilled.[2][3]

  • Acute and Chronic Health Hazards:

    • Toxicity: Furan is harmful if swallowed or inhaled.[1][2][3][5][8] Inhalation can cause respiratory tract irritation, dizziness, headache, and potentially pulmonary edema, a medical emergency.[3][6]

    • Carcinogenicity: Furan is classified as a suspected human carcinogen (IARC Group 2B) and is known to cause cancer in animal studies.[1][2][3][5][9][10] All contact should be minimized to the lowest possible level.[6] The mechanism is thought to involve metabolic activation to a reactive intermediate, cis-2-butene-1,4-dial, which can lead to chronic toxicity and tumor formation.

    • Mutagenicity: It is suspected of causing genetic defects.[1][2][5]

    • Organ Damage: Prolonged or repeated exposure may cause significant damage to organs, particularly the liver, but also the kidneys, nervous system, and blood.[1][2][3][5]

    • Irritation: Furan causes skin and eye irritation.[1][3][8][9]

The Pyrazole Moiety: A Profile of Bioactivity and Toxicity

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the core of many pharmaceutical agents.[11] This inherent bioactivity necessitates careful handling.

  • Health Hazards:

    • Toxicity: Pyrazole itself is classified as harmful if swallowed and toxic in contact with skin.[12][13]

    • Irritation: It is known to cause skin irritation and serious eye damage.[12][13]

    • Organ Damage: Like furan, pyrazole can cause damage to organs through prolonged or repeated exposure.[12][13]

PART 2: Consolidated Hazard Assessment and GHS Classification

Based on the analysis of its structural components, Furan-2-yl(1H-pyrazol-1-yl)methanone should be treated as a substance with a high degree of hazard. The following table outlines the anticipated GHS classification. This represents a conservative, safety-first approach and should be used to guide all handling and experimental procedures.

Hazard Class Anticipated Classification Rationale
Flammable Liquids Category 2Based on the extremely flammable nature of the furan moiety.[1][2][5]
Acute Toxicity, Oral Category 4Harmful if swallowed; based on both furan and pyrazole data.[1][2][8][12]
Acute Toxicity, Dermal Category 3Toxic in contact with skin; a significant hazard from the pyrazole moiety.[12][13]
Acute Toxicity, Inhalation Category 4Harmful if inhaled; based on the high volatility and toxicity of furan.[2][3][8]
Skin Corrosion/Irritation Category 2Causes skin irritation; a known property of both furan and pyrazole.[1][8][12]
Serious Eye Damage/Irritation Category 1 / 2ACauses serious eye damage/irritation; a significant risk from both moieties.[8][9][12][13]
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects; a critical hazard from the furan moiety.[2][5]
Carcinogenicity Category 1B / 2May cause cancer; a major long-term health risk from the furan moiety.[1][2][3][5][9]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 / 2May cause damage to organs through prolonged or repeated exposure.[1][2][12]
Physical Hazard Peroxide FormerMay form explosive peroxides upon storage and exposure to air.[2][3][4][6][7]
  • Anticipated GHS Pictograms:

    • GHS02 (Flame)

    • GHS06 (Skull and Crossbones)

    • GHS08 (Health Hazard)

    • GHS07 (Exclamation Mark)

  • Anticipated Signal Word: Danger

  • Anticipated Hazard Statements (H-Statements):

    • H225: Highly flammable liquid and vapor.

    • H302+H332: Harmful if swallowed or if inhaled.

    • H311: Toxic in contact with skin.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H341: Suspected of causing genetic defects.

    • H350: May cause cancer.

    • H372: Causes damage to organs through prolonged or repeated exposure.

    • EUH019: May form explosive peroxides.

  • Anticipated Precautionary Statements (P-Statements): A comprehensive list should include statements for prevention, response, storage, and disposal, such as P210 (Keep away from heat), P260 (Do not breathe vapors), P280 (Wear protective equipment), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously), and P405 (Store locked up).[1][5][8][12][14]

PART 3: Risk Management and Standard Operating Procedures (SOPs)

A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Workflow for Safe Handling of Novel Compounds

The following diagram outlines the essential workflow for safely managing a novel compound like Furan-2-yl(1H-pyrazol-1-yl)methanone.

G cluster_prep Phase 1: Pre-Experimental Planning cluster_eng Phase 2: Engineering & Environmental Controls cluster_ops Phase 3: Operations & PPE cluster_post Phase 4: Post-Experimental lit_review Literature Review & CAS/Name Search for SDS hazard_analogy Hazard Assessment by Structural Analogy lit_review->hazard_analogy If no SDS exists sop_dev Develop Specific SOP hazard_analogy->sop_dev fume_hood Work in Certified Chemical Fume Hood sop_dev->fume_hood safety_equip Verify Eyewash/Shower Functionality ignition Remove All Ignition Sources grounding Ground Equipment & Use Spark-Proof Tools ppe Don Appropriate PPE (Goggles, Face Shield, FR Coat, Gloves) grounding->ppe handling Handle Compound: Weighing, Transfer, Reaction ppe->handling storage Store Properly: Inert Gas, Refrigerated, Labeled handling->storage peroxide_mgmt Peroxide Management: Date, Test, Dispose storage->peroxide_mgmt decon Decontaminate Glassware & Work Surfaces peroxide_mgmt->decon waste Dispose of as Hazardous Waste decon->waste

Caption: Chemical Safety Workflow for Novel Compounds.

Engineering Controls

The first line of defense is to isolate the hazard from the researcher.

  • Ventilation: All work with Furan-2-yl(1H-pyrazol-1-yl)methanone must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][15] The sash should be kept as low as possible.

  • Ignition Source Control: Due to the high flammability, all ignition sources (open flames, hot plates, non-intrinsically safe electrical equipment) must be eliminated from the work area.[5][6] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[1][5][15]

  • Emergency Equipment: An operational and accessible emergency safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[7][15]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: NIOSH-approved chemical splash goggles in combination with a full-face shield are required.[7]

  • Skin and Body Protection: A flame-resistant or retardant lab coat, fully buttoned, is essential.[1][7] Use chemical-resistant gloves (e.g., multi-layered laminates or appropriate nitrile/neoprene based on breakthrough times; consult a glove compatibility chart). Always inspect gloves before use and wash hands thoroughly after handling.[7]

  • Respiratory Protection: A full-face respirator with appropriate organic vapor cartridges should be used if there is a risk of exposure exceeding permissible limits or as a backup to engineering controls, especially during spill cleanup.[1][7]

Experimental Protocols: Storage and Peroxide Management

Protocol 1: Safe Storage

  • Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to mitigate both peroxide formation and degradation.[1][2][7]

  • Container: Keep the container tightly sealed and clearly labeled with the chemical name, date received, date opened, and all relevant hazard pictograms.[7][8][15]

  • Location: Store in a designated, locked flammable materials cabinet.[7] The storage area must be cool, dry, dark, and well-ventilated, away from heat and incompatible materials like strong oxidizing agents and acids.[2][3][4][15]

  • Temperature: Refrigerate the material to reduce vapor pressure and slow potential peroxide formation.[1][2][7][8]

Protocol 2: Peroxide Detection and Management Causality: Peroxides are less volatile than their parent ether/furan. Distillation or evaporation can concentrate these peroxides to explosive levels. Therefore, testing before any heating is a critical, non-negotiable safety step.

  • Labeling: Upon receipt and upon opening, the container must be labeled with the date.[1][7]

  • Disposal Timeline: Plan to use or dispose of the material within 6-12 months of receipt.[7]

  • Testing: Before any procedure involving heating or concentration (e.g., distillation, rotary evaporation), test a small aliquot of the material for peroxides using commercially available test strips.

  • Procedure: a. In the fume hood, open the container. b. Using a glass rod or pipette, transfer a drop of the liquid to the peroxide test strip. c. Observe the color change and compare it to the chart provided with the strips.

  • Action: If peroxides are detected at a concentration >10-20 ppm (or as specified by your institution's safety office), do not proceed. Consult with your organization's environmental health and safety (EHS) department for guidance on peroxide quenching or disposal. DO NOT ATTEMPT TO DISTILL OR HEAT A SOLUTION WITH DETECTABLE PEROXIDES.

Emergency and Disposal Procedures
  • Spill Response:

    • Evacuate all non-essential personnel and control access to the area.[6]

    • Eliminate all ignition sources immediately.[6]

    • Wearing full PPE, absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or diatomaceous earth.[6][15]

    • Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[6]

    • Ventilate the area and decontaminate the spill surface. Do not wash spills into the sewer system.[6]

  • Fire Response:

    • Use dry chemical, CO2, or alcohol-resistant foam extinguishers.[4][6] Water spray may be used to cool containers but may be ineffective at extinguishing the fire itself.[4][6]

    • Be aware that containers may explode in a fire.[6] Poisonous gases are produced during combustion.[6]

  • Waste Disposal:

    • All waste containing Furan-2-yl(1H-pyrazol-1-yl)methanone must be collected in a designated, sealed, and properly labeled hazardous waste container.[15]

    • Disposal must be handled by a licensed hazardous waste disposal company, often through your institution's EHS department.[8][15]

References

  • Standard Operating Procedure for the use of Furan. Western Carolina University.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Furfural. Benchchem.
  • Safety considerations of furanic compounds from an industrial safety point of view.
  • Furan Safety D
  • Furan-2(5H)
  • Pyrazole Safety D
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Furan, stabilized Safety D
  • Furan Safety D
  • Furan, stabilized Material Safety D
  • Furan Acute Exposure Guideline Levels.
  • API Furan-2 Safety Data Sheet. Mars Fishcare North America, Inc.
  • Furan Safety D
  • 1,5-dimethyl-1H-pyrazole-3-carbonitrile Safety D
  • Pyranol Safety D
  • Hazardous Chemical Information System (HCIS)
  • Pyrazole Safety D
  • Combustible Solids Safety D
  • Immediately dangerous to life or health (IDLH) value profile: furan. Centers for Disease Control and Prevention (CDC).
  • Highly flammable liquid and vapour Safety D
  • 1-n-Hexyl-3-methylimidazoliumtetrafluoroborate Safety D
  • Chemistry and Therapeutic Aspect of Furan: A Short Review.
  • Proposed Occupational Exposure Limits for Furans.
  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Furan-2-yl(1H-pyrazol-1-yl)methanone

Executive Summary In modern synthetic organic chemistry and drug development, the demand for stable yet highly reactive acylating agents has driven the exploration of N-acyl pyrazoles. Furan-2-yl(1H-pyrazol-1-yl)methanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug development, the demand for stable yet highly reactive acylating agents has driven the exploration of N-acyl pyrazoles. Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS: 560076-63-3) stands out as a highly versatile building block. Functioning as an "activated amide" or pseudo-anhydride, this compound bridges the gap between shelf stability and electrophilic reactivity. This whitepaper details its physicochemical properties, the mechanistic advantages of its pyrazole moiety, and field-proven green chemistry protocols for its synthesis and downstream application in transamidation and serine hydrolase inhibition.

Physicochemical Profiling & Structural Data

Understanding the physical parameters of Furan-2-yl(1H-pyrazol-1-yl)methanone is critical for optimizing reaction conditions and storage protocols. The quantitative data is summarized below:

PropertyValue
Chemical Name Furan-2-yl(1H-pyrazol-1-yl)methanone
CAS Registry Number 560076-63-3[1]
Molecular Formula C8H6N2O2[2]
Molecular Weight 162.15 g/mol [1] (Exact: 162.1454 g/mol [2])
InChI Key YQSCMZWDBHRRLX-UHFFFAOYSA-N[1]
Appearance Yellow solid[3]
Storage Conditions Refrigerated (2-8°C)[3]

Mechanistic Insights: The N-Acyl Pyrazole Advantage

Standard amides are notoriously unreactive due to the strong resonance stabilization between the nitrogen lone pair and the carbonyl carbon. However, Furan-2-yl(1H-pyrazol-1-yl)methanone circumvents this limitation through the unique electronic properties of the 1H-pyrazole ring.

Causality of Structural Choice: The selection of 1H-pyrazole over other nitrogen heterocycles is highly intentional. The planar structure of the pyrazole ring is an absolute requirement for maintaining aromaticity[3]. Because the aromatic system competes for the nitrogen's lone pair, resonance into the carbonyl is significantly diminished, rendering the carbonyl carbon highly electrophilic.

Furthermore, the presence of a hydrogen atom on one of the pyrazole nitrogens prior to coupling ensures that the resulting N-acyl species remains electronically neutral[3]. If a positively charged nitrogen species (such as an imidazolium intermediate) were utilized, the intense electron withdrawal would cause premature, uncontrolled cleavage of the amide bond[3]. This delicate balance allows Furan-2-yl(1H-pyrazol-1-yl)methanone to be stable enough for isolation, yet reactive enough to substitute alcohol groups with acyl groups, making it a potent structural motif for the [3].

Reactivity AcylPyrazole N-Acyl Pyrazole Core Planarity Planar Aromaticity AcylPyrazole->Planarity NeutralN Neutral Nitrogen Atom AcylPyrazole->NeutralN Nucleophile Nucleophilic Attack (e.g., Serine Hydrolase) AcylPyrazole->Nucleophile Activated Carbonyl Stability Prevents Premature Cleavage NeutralN->Stability Acylation Target Acylation Nucleophile->Acylation

Mechanistic basis for N-acyl pyrazole stability and targeted nucleophilic acylation.

Experimental Protocols: Green Oxidative Amidation

While traditional synthesis relies on the harsh coupling of 2-furoyl chloride with pyrazole, modern process chemistry favors utilizing oxoammonium salts[3]. This method avoids toxic chlorinating agents and produces high yields of the target compound.

Step-by-Step Methodology (Self-Validating System)

Reagents: Furan-2-carbaldehyde (furfural), 1H-pyrazole, 4-acetamido-TEMPO (ACT) derived oxoammonium nitrate salt, polar organic solvent.

  • Reaction Assembly: Combine 1.0 equivalent of furan-2-carbaldehyde and 1.1 equivalents of 1H-pyrazole in the reaction vessel. Add the ACT-derived oxoammonium nitrate salt catalyst.

  • Environmental Sealing (Critical Causality): Seal the reaction vessel completely. Why? The catalytic cycle of the nitrate salt is strictly dependent on the continuous in-situ formation and retention of oxygen and NOx gases[4]. Opening the vial to the atmosphere will immediately vent these gases, permanently killing the reaction[4].

  • Parallel Validation: Because the main vessel cannot be opened for standard TLC checks, set up three micro-scale "sacrificial" parallel vials under identical conditions. Quench and analyze these sacrificial vials at 2h, 4h, and 6h via GC-MS to validate reaction kinetics without compromising the main batch.

  • Thermal Activation: Heat the sealed vessel to the optimized temperature (typically 60-80°C depending on solvent) and stir continuously until the parallel validation indicates >95% conversion.

  • Workup & Extraction: Depressurize the vessel in a fume hood. Extract the mixture using an organic solvent (e.g., ethyl acetate) and wash with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Isolation & Storage: The product is isolated as a distinct yellow solid[3]. Storage Causality: Transfer the solid immediately to a refrigerated environment (2-8°C). While generally shelf-stable, ambient moisture and heat over time will drive the hydrolysis of the activated amide, degrading the product into furan-2-carboxylic acid[3].

Downstream Applications

Furan-2-yl(1H-pyrazol-1-yl)methanone is an exceptionally versatile precursor. Because the pyrazole acts as an excellent leaving group, the compound readily undergoes:

  • Transamidation: Reacting seamlessly with complex primary or secondary amines to form highly stable, biologically active amide therapeutics[4].

  • Transesterification: Coupling with sterically hindered alcohols to generate furan-2-carboxylate esters[4].

  • Reduction: Serving as a reducible intermediate for the generation of functionalized furan derivatives[4].

G Furfural Furan-2-carbaldehyde Oxidation Oxoammonium Salt (ACT) Oxidation Furfural->Oxidation Pyrazole 1H-Pyrazole Pyrazole->Oxidation Product Furan-2-yl(1H-pyrazol-1-yl)methanone (Yellow Solid) Oxidation->Product Green Chemistry Route Storage Refrigerated Storage (Prevents Hydrolysis) Product->Storage Transamidation Transamidation (Amide Bonds) Product->Transamidation + Amines Transesterification Transesterification Product->Transesterification + Alcohols Esterification Transesterification (Esters)

Workflow for the synthesis and downstream applications of Furan-2-yl(1H-pyrazol-1-yl)methanone.

References

  • AA Blocks. "Product Index - AA Blocks (560076-63-3)". Available at:[Link]

  • Schroeder, C.M., et al. "Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide-Mediated Transformations". Digital Commons @ UConn, 2023. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Furan-2-yl(1H-pyrazol-1-yl)methanone: A Versatile N-Acylpyrazole Reagent for Mild Furoylation and Cross-Coupling

Executive Summary In modern organic synthesis and drug development, the precise installation of the furan-2-carbonyl (furoyl) moiety is a recurring requirement, particularly in the design of serine hydrolase inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the precise installation of the furan-2-carbonyl (furoyl) moiety is a recurring requirement, particularly in the design of serine hydrolase inhibitors and kinase modulators. Traditionally, this is achieved using 2-furoyl chloride—a harsh, moisture-sensitive lachrymator—or via the coupling of 2-furoic acid, which generates stoichiometric waste from expensive coupling reagents (e.g., HATU, EDC).

Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS: 560076-63-3) emerges as a superior, bench-stable alternative. Belonging to the class of N-acylpyrazoles, this reagent leverages electronic activation to function as a highly efficient acylating agent and a versatile substrate for transition-metal-catalyzed carbon-nitrogen (C–N) bond cleavage. This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing this reagent in advanced synthetic workflows.

The Mechanistic Paradigm: Electronic Activation of the Amide Bond

Amides are notoriously unreactive due to the strong resonance stabilization between the nitrogen lone pair and the carbonyl π∗ orbital. However, Furan-2-yl(1H-pyrazol-1-yl)methanone circumvents this thermodynamic sink through planar electronic activation [1].

Because the nitrogen atom is embedded within the aromatic pyrazole ring, its lone pair is heavily delocalized into the heterocycle's π -system to maintain aromaticity. This competitive delocalization drastically reduces resonance with the adjacent carbonyl group. Consequently, the carbonyl carbon becomes highly electrophilic, and the C–N bond is weakened, allowing it to behave chemically more like an anhydride than a traditional amide. Furthermore, upon nucleophilic attack, the intact 1H-pyrazole acts as an excellent, neutral leaving group.

Comparative Reagent Matrix

To justify the transition from classical reagents to Furan-2-yl(1H-pyrazol-1-yl)methanone, the following table summarizes key quantitative and qualitative data:

ReagentStability (Air/Moisture)Reactivity ProfileAtom EconomyHandling & Safety
Furan-2-yl(1H-pyrazol-1-yl)methanone High (Bench-stable solid)High (Electronically activated)Moderate (Pyrazole LG)Safe , easily weighable solid
2-Furoyl Chloride Low (Rapidly hydrolyzes)Very HighHigh (HCl LG)Lachrymator, corrosive, toxic fumes
2-Furoic Acid (+ HATU/DIPEA) Very HighLow (Requires in situ activation)Low (Massive coupling reagent waste)Safe, but generates complex byproducts

Validated Application Protocols

Application A: Mild Furoylation of Amines (Transamidation)

N-acylpyrazoles are exceptional reagents for the mild, base-free transamidation of primary and secondary amines. This is particularly useful in late-stage functionalization where sensitive functional groups preclude the use of harsh acid chlorides or strong bases [2].

Causality Check: Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the zwitterionic tetrahedral intermediate without competitively reacting with the electrophile. No external base (like triethylamine) is added; the pyrazole leaving group acts as its own proton sink, simplifying purification and preventing base-catalyzed side reactions.

Step-by-Step Methodology
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Furan-2-yl(1H-pyrazol-1-yl)methanone (1.0 mmol, 162.15 mg) in anhydrous acetonitrile (5.0 mL).

  • Nucleophilic Addition: Add the target primary or secondary amine (1.1 mmol) dropwise at room temperature (20–25 °C).

  • Reaction Progression: Stir the mixture continuously. For aliphatic amines, the reaction is typically complete within 1–2 hours at room temperature. For sterically hindered or weakly nucleophilic anilines, elevate the temperature to 50 °C for 4–6 hours.

  • Self-Validation (Monitoring): Monitor the consumption of the UV-active N-acylpyrazole via TLC (Hexanes/EtOAc, 7:3) or LC-MS. The disappearance of the starting material peak confirms the completion of the nucleophilic attack.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Dissolve the crude residue in dichloromethane (15 mL) and wash with 0.5 M aqueous HCl (2 × 10 mL). Logic: The dilute acid selectively protonates and extracts the 1H-pyrazole byproduct into the aqueous layer, leaving the neutral furan-2-carboxamide product in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure transamidation product.

Transamidation R1 Furan-2-yl(1H-pyrazol-1-yl)methanone (Electrophile) TI Tetrahedral Intermediate R1->TI Nucleophilic Attack Nu Amine (Nucleophile) Nu->TI Prod Furan-2-carboxamide (Target Product) TI->Prod Collapse & Proton Transfer LG 1H-Pyrazole (Leaving Group) TI->LG Elimination

Caption: Mechanistic pathway of mild transamidation using Furan-2-yl(1H-pyrazol-1-yl)methanone.

Application B: Synthesis of Aryl 2-Furyl Ketones via Suzuki-Miyaura Cross-Coupling

Beyond simple acyl transfer, the electronically activated C–N bond of Furan-2-yl(1H-pyrazol-1-yl)methanone can undergo oxidative addition with low-valent transition metals. This enables Suzuki-Miyaura cross-coupling with arylboronic acids to synthesize highly valuable aryl 2-furyl ketones [1].

Causality Check: The Pd-PEPPSI-IPr catalyst is strictly required for this protocol. The bulky, highly electron-donating N-heterocyclic carbene (NHC) ligand makes the Pd(0) center sufficiently electron-rich to insert into the relatively strong amide C–N bond, while its steric bulk accelerates the final reductive elimination step. Toluene is utilized as a non-polar solvent to suppress competitive hydrolysis of the N-acylpyrazole by the basic carbonate.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Furan-2-yl(1H-pyrazol-1-yl)methanone (0.5 mmol, 81.1 mg), the desired arylboronic acid (1.0 mmol), anhydrous K₂CO₃ (1.5 mmol, 207.3 mg), and Pd-PEPPSI-IPr catalyst (3 mol%, 10.2 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL) to the mixture.

  • Catalytic Cleavage: Seal the Schlenk tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously for 16 hours.

  • Self-Validation (Monitoring): Quench a 10 µL aliquot in wet ethyl acetate and analyze via GC-MS. The presence of the biaryl ketone mass ion and the absence of the starting material validate the success of the transmetalation and reductive elimination steps.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product via flash column chromatography (typically 5–10% EtOAc in Hexanes) to isolate the pure aryl 2-furyl ketone.

CrossCoupling Pd0 Pd(0)-NHC Active Catalyst OA Oxidative Addition Complex [Acyl-Pd(II)-Pyrazole] Pd0->OA + Furan-2-yl(1H-pyrazol-1-yl)methanone (C-N Bond Cleavage) TM Transmetalation Complex [Acyl-Pd(II)-Aryl] OA->TM + Arylboronic Acid + K2CO3 Base TM->Pd0 Catalyst Regeneration RE Aryl 2-Furyl Ketone (Target Product) TM->RE Reductive Elimination

Caption: Pd-NHC catalyzed Suzuki-Miyaura cross-coupling via amide N-C bond activation.

References

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599.[Link]

  • León Sandoval, A., Doherty, K. E., Wadey, G. P., & Leadbeater, N. E. (2022). Solvent- and additive-free oxidative amidation of aldehydes using a recyclable oxoammonium salt. Organic & Biomolecular Chemistry, 20(11), 2249-2254.[Link]

  • Lenci, E., & Trabocchi, A. (2019). Direct α-Imination of N-Acyl Pyrazoles with Nitrosoarenes. Organic Letters, 21(14), 5529–5533.[Link]

Application

Application Note: Transition Metal Complexation using Furan-2-yl(1H-pyrazol-1-yl)methanone

Executive Summary & Mechanistic Rationale As transition metal catalysis and metallodrug development evolve, the demand for modular, electronically tunable ligands has surged. Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS: 56...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As transition metal catalysis and metallodrug development evolve, the demand for modular, electronically tunable ligands has surged. Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS: 560076-63-3)[1] represents a highly privileged N-acyl pyrazole scaffold. Unlike simple pyrazoles, the integration of the 2-furoyl group at the N1 position creates a robust bidentate N,O-chelating system.

Causality in Ligand Design: The core advantage of this ligand lies in its dual-donor capacity. The pyridine-like nitrogen (N2) of the pyrazole ring acts as a strong σ-donor, while the carbonyl oxygen provides a complementary hard donor site. Upon introducing a transition metal (e.g., Cu²⁺, Ni²⁺, Rh³⁺), the ligand forms a thermodynamically stable five-membered metallacycle[2]. The furan ring, while sterically undemanding, is highly electron-rich. It inductively enriches the carbonyl oxygen, strengthening the metal-oxygen bond, while remaining structurally planar to facilitate efficient metal-to-ligand charge transfer (MLCT). This bidentate coordination is frequently exploited to activate substrates in asymmetric catalysis, serving as an effective Lewis acid template[3].

Physicochemical & Spectroscopic Profile

Before initiating complexation, it is critical to verify the ligand's purity and baseline spectral signatures. Metal coordination will induce predictable shifts in these values.

Table 1: Physicochemical Properties of the Ligand

PropertyValue
Chemical Name Furan-2-yl(1H-pyrazol-1-yl)methanone
CAS Number 560076-63-3
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Primary Coordination Sites Pyrazole N2, Carbonyl O
Typical Coordination Geometry Bidentate (N,O-chelation) forming a 5-membered ring

Coordination Workflows & Logical Pathways

To ensure reproducible metallation, the choice of metal salt and solvent is paramount. Weakly coordinating anions (e.g., triflates, tetrafluoroborates) are highly recommended to prevent competitive binding in the primary coordination sphere.

Coordination_Workflow LIG Furan-2-yl(1H-pyrazol-1-yl)methanone (Ligand) MIX Complexation Reaction (Stirring, 25-60°C) LIG->MIX MET Transition Metal Salt (e.g., Cu(OTf)2, NiCl2) MET->MIX SOL Solvent System (DCM / MeOH) SOL->MIX CRY Crystallization & Isolation (Slow Evaporation) MIX->CRY Purification APP Catalytic / Biological Applications CRY->APP Downstream Use

Workflow for synthesizing transition metal complexes using the N-acyl pyrazole ligand.

When applied in catalysis, the resulting metal complex acts as a Lewis acid. The bidentate coordination of the N-acyl pyrazole substrate to the metal center restricts conformational freedom, enabling highly stereoselective transformations[3].

Catalytic_Cycle CAT Metal-Ligand Complex (Active Lewis Acid) INT Bidentate N,O-Coordination Intermediate CAT->INT + Substrate SUB Substrate (e.g., Enone) SUB->INT NUC Nucleophilic Attack (e.g., Michael Addition) INT->NUC Activation PROD Functionalized Product + Catalyst Regeneration NUC->PROD Transformation PROD->CAT Turnover

Catalytic cycle illustrating Lewis acid activation via N,O-bidentate coordination.

Validated Experimental Protocols

Self-Validating System: The following protocol for synthesizing a Cu(II) complex includes built-in visual and spectroscopic checkpoints to confirm successful chelation.

Protocol A: Synthesis ofCu(Furan-2-yl(1H-pyrazol-1-yl)methanone)₂(H₂O)₂₂

Objective: Isolate a mononuclear copper(II) complex for structural characterization or Lewis acid catalysis.

Materials:

  • Furan-2-yl(1H-pyrazol-1-yl)methanone (2.0 equivalents)

  • Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM) and Methanol (MeOH)

  • Diethyl ether (for crystallization)

Step-by-Step Methodology:

  • Ligand Solvation: Dissolve 2.0 mmol of Furan-2-yl(1H-pyrazol-1-yl)methanone in 10 mL of anhydrous DCM in a flame-dried Schlenk flask.

    • Rationale: DCM is non-coordinating and ensures the ligand remains fully solvated without competing for the metal center.

  • Metal Preparation: In a separate vial, dissolve 1.0 mmol of Cu(OTf)₂ in 2 mL of anhydrous MeOH.

    • Rationale: Cu(OTf)₂ is hygroscopic; MeOH provides sufficient polarity to dissolve the salt while the triflate anion remains weakly coordinating.

  • Complexation: Add the Cu(II) solution dropwise to the stirring ligand solution at 25°C.

    • Validation Checkpoint: Observe an immediate color shift from pale blue to a deep, vibrant green/blue. This bathochromic shift in the d-d transition band is the primary indicator of N,O-chelation.

  • Equilibration: Stir the mixture for 2 hours at room temperature under a nitrogen atmosphere to ensure thermodynamic equilibration of the complex.

  • Concentration & Layering: Concentrate the solution in vacuo to approximately 4 mL. Carefully layer 10 mL of cold diethyl ether on top of the solution.

    • Rationale: Diethyl ether acts as an antisolvent. By slowly diffusing into the DCM/MeOH layer, it gradually lowers the dielectric constant of the medium, promoting the slow nucleation of high-quality single crystals suitable for X-ray diffraction.

  • Isolation: After 24-48 hours, collect the resulting microcrystals via vacuum filtration, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum.

Protocol B: Diagnostic Characterization of the Complex

To validate the structural integrity of the synthesized complex, perform IR and NMR (if synthesizing a diamagnetic analog like Zn²⁺ or Rh³⁺) spectroscopy.

Table 2: Diagnostic Spectroscopic Shifts (Free Ligand vs. Metal Complex)

Spectroscopic MethodFree Ligand SignatureMetal Complex SignatureMechanistic Rationale
FT-IR (C=O stretch) ~1710 - 1730 cm⁻¹~1650 - 1680 cm⁻¹Metal back-bonding and σ-donation weaken the C=O double bond character.
FT-IR (C=N stretch) ~1520 cm⁻¹~1540 - 1560 cm⁻¹Coordination at the N2 position alters the pyrazole ring's resonance distribution.
¹H NMR (Pyrazole H3) ~8.50 ppm~8.80 - 9.10 ppmDeshielding effect due to electron density withdrawal by the Lewis acidic metal center.
Expert Troubleshooting
  • Issue: Precipitation of a fine powder instead of crystals during step 5.

    • Cause: The dielectric constant dropped too rapidly during liquid antisolvent addition.

    • Solution: Use vapor diffusion instead of liquid layering. Place the concentrated complex solution in a small open vial, and place that vial inside a larger sealed jar containing diethyl ether.

  • Issue: IR spectrum shows no shift in the C=O stretch.

    • Cause: The metal salt anion (e.g., Chloride or Acetate) outcompeted the ligand for the primary coordination sphere.

    • Solution: Switch to a metal salt with a non-coordinating anion like OTf⁻, BF₄⁻, or PF₆⁻.

References

  • Title: A chiral nickel DBFOX complex as a bifunctional catalyst for visible-light-promoted asymmetric photoredox reactions Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Enantioselective α-Fluorination and α-Chlorination of N-Acyl Pyrazoles Catalyzed by a Non-C2-Symmetric Chiral-at-Rhodium Catalyst Source: ACS Catalysis URL: [Link]

Sources

Method

Application Note: A Comprehensive Guide to Determining the Solubility of Furan-2-yl(1H-pyrazol-1-yl)methanone in Organic Solvents

Abstract: This document provides a detailed framework and robust experimental protocols for determining the solubility of Furan-2-yl(1H-pyrazol-1-yl)methanone in a range of common organic solvents. Furan and pyrazole moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed framework and robust experimental protocols for determining the solubility of Furan-2-yl(1H-pyrazol-1-yl)methanone in a range of common organic solvents. Furan and pyrazole moieties are key pharmacophores in modern drug discovery, appearing in numerous compounds with significant biological activity, including anticancer and anti-inflammatory properties.[1][2][3] An accurate understanding of a compound's solubility is a cornerstone of preclinical development, profoundly influencing its synthesis, purification, formulation, bioavailability, and overall therapeutic potential.[4][5] Given the absence of published, specific solubility data for Furan-2-yl(1H-pyrazol-1-yl)methanone, this guide furnishes researchers, chemists, and drug development professionals with the theoretical basis and practical methodologies required to generate reliable and reproducible solubility profiles. We detail the gold-standard shake-flask equilibrium method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification, and discuss the critical parameters that ensure data integrity.

Introduction: The Significance of the Furan-Pyrazole Scaffold and Solubility

The hybrid structure of Furan-2-yl(1H-pyrazol-1-yl)methanone combines two heterocycles of immense interest in medicinal chemistry. The furan ring is a versatile scaffold known to enhance binding affinity and modulate the pharmacokinetic profiles of drug candidates, while pyrazole derivatives exhibit a wide spectrum of pharmacological activities.[2][3] The combination of these rings has led to the development of potent agents, including succinate dehydrogenase inhibitors for fungicidal applications and compounds with potential anticancer efficacy.[1][6]

Solubility is not merely a physical data point; it is a critical determinant of a compound's journey from the lab to clinical application.[7] Poor solubility can terminate the development of an otherwise promising drug candidate due to challenges in achieving therapeutic concentrations in vivo.[8] Therefore, establishing a comprehensive solubility profile in various organic solvents is an essential early-stage task for:

  • Process Chemistry: Selecting optimal solvents for synthesis, work-up, and purification via crystallization.

  • Formulation Science: Developing stable and bioavailable drug delivery systems.

  • Pharmacology & Toxicology: Preparing accurate stock solutions for in vitro and in vivo assays.

Theoretical Framework: Predicting Solubility Behavior

The fundamental principle of "like dissolves like" provides a strong predictive foundation for solubility.[9][10] This rule states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of Furan-2-yl(1H-pyrazol-1-yl)methanone features both polar and non-polar characteristics:

  • Polar Features: The ketone carbonyl group (C=O) and the nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors, contributing to polarity.

  • Non-Polar Features: The aromatic furan and pyrazole rings provide non-polar, hydrophobic surface area.

This amphiphilic nature suggests that Furan-2-yl(1H-pyrazol-1-yl)methanone will exhibit varied solubility across different solvent classes.

Table 1: Predicted Solubility of Furan-2-yl(1H-pyrazol-1-yl)methanone Based on Solvent Class

Solvent ClassRepresentative SolventsKey Intermolecular ForcesPredicted SolubilityRationale
Polar Aprotic DMSO, Acetonitrile, AcetoneDipole-dipole interactionsHigh The strong dipoles of these solvents can effectively solvate the polar regions of the molecule.
Polar Protic Ethanol, MethanolHydrogen bonding, dipole-dipoleModerate to High These solvents can act as hydrogen bond donors and acceptors, interacting favorably with the molecule.
Intermediate Polarity Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Dipole-dipole, London dispersionModerate A balance of polar and non-polar characteristics allows for reasonable solvation.
Non-Polar Toluene, Hexane, Diethyl EtherLondon dispersion forcesLow The dominant non-polar interactions of these solvents are insufficient to overcome the crystal lattice energy of the polar solute.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally accepted gold-standard for determining thermodynamic equilibrium solubility.[7][9][11] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

Materials and Reagents
  • Compound: Crystalline Furan-2-yl(1H-pyrazol-1-yl)methanone (>98% purity).

  • Solvents: HPLC-grade or equivalent purity (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Equipment: Analytical balance, temperature-controlled orbital shaker, centrifuge, glass vials with PTFE-lined caps, volumetric flasks, pipettes.

  • Filtration: 0.22 µm PTFE syringe filters (critical for low solute absorption).

  • Analytical System: HPLC system with UV-Vis detector.

Step-by-Step Methodology

Part A: Preparation of Saturated Solution

  • Aliquot Solvent: Accurately dispense a known volume (e.g., 1.0 mL) of the chosen organic solvent into a glass vial.

  • Add Excess Solute: Add an amount of Furan-2-yl(1H-pyrazol-1-yl)methanone that is significantly more than the predicted solubility (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24 to 72 hours.[7][9] A longer duration is recommended to ensure true thermodynamic equilibrium is reached.

Part B: Phase Separation and Sample Preparation

  • Sedimentation: After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle.

  • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[9]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulates.[7]

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase to bring its concentration within the linear range of the calibration curve. Record the dilution factor precisely.

Part C: Quantification by HPLC

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any impurities. A C18 column is typically a good starting point. The mobile phase (e.g., a gradient of acetonitrile and water) and detection wavelength (determined by a UV scan of the compound) must be optimized.

  • Calibration Curve: Prepare a series of standard solutions of Furan-2-yl(1H-pyrazol-1-yl)methanone of known concentrations in the mobile phase. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a linear calibration curve (R² > 0.99).

  • Sample Analysis: Inject the diluted sample from Part B into the HPLC system.

  • Calculation: Determine the concentration of the diluted sample using the calibration curve equation. Calculate the original concentration in the saturated solution using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Workflow Visualization

The entire experimental process can be visualized as a clear, sequential workflow.

G cluster_prep A: Preparation cluster_sep B: Separation & Sampling cluster_analysis C: Quantification A1 Add Excess Solute to Known Solvent Volume A2 Equilibrate on Shaker (24-72h at const. Temp) A1->A2 B1 Centrifuge to Pellet Solid A2->B1 B2 Filter Supernatant (0.22 µm PTFE) B1->B2 B3 Accurately Dilute Filtrate B2->B3 C2 Analyze Standards & Sample by HPLC B3->C2 C1 Prepare Calibration Standards C1->C2 C3 Calculate Solubility (mg/mL) C2->C3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

Results should be meticulously recorded and presented in a tabular format for easy comparison and analysis. This structured approach facilitates the identification of trends and informs subsequent experimental design.

Table 2: Template for Reporting Experimental Solubility Data

SolventSolvent ClassTemperature (°C)Experimental Solubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)Polar Aprotic25[Enter Value]e.g., Readily dissolved
AcetonitrilePolar Aprotic25[Enter Value]
EthanolPolar Protic25[Enter Value]
MethanolPolar Protic25[Enter Value]
Ethyl AcetateIntermediate Polarity25[Enter Value]
DichloromethaneIntermediate Polarity25[Enter Value]
TolueneNon-Polar25[Enter Value]e.g., Very little dissolved
HexaneNon-Polar25[Enter Value]e.g., Insoluble

Critical Considerations and Troubleshooting

To ensure the trustworthiness of the generated data, several factors must be carefully controlled.

  • Compound Purity and Solid State: The solubility value is specific to the solid form (e.g., crystalline polymorph, amorphous solid) of the compound used.[4] Ensure the purity and solid-state form are characterized and consistent across experiments.

  • Equilibrium Time: Insufficient equilibration is a common source of error, often leading to an underestimation of solubility.[7] For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that a plateau has been reached.

  • Temperature Control: Solubility is highly temperature-dependent. Maintain a constant and accurately recorded temperature throughout the equilibration period.

  • Adsorption: Highly lipophilic compounds may adsorb to plasticware or filters. Using glass vials and low-binding PTFE filters is crucial to minimize this effect.[7]

  • Kinetic vs. Thermodynamic Solubility: This protocol measures thermodynamic solubility, the true equilibrium value. High-throughput methods that involve precipitating a compound from a DMSO stock solution measure kinetic solubility, which is often higher and can be misleading.[8] Thermodynamic solubility is the required value for regulatory and formulation purposes.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the accurate determination of the solubility of Furan-2-yl(1H-pyrazol-1-yl)methanone in organic solvents. By adhering to the principles of the shake-flask method and employing precise analytical quantification via HPLC, researchers can generate the reliable data essential for advancing the chemical synthesis, biological evaluation, and pharmaceutical development of this promising class of compounds. The provided theoretical framework and practical troubleshooting advice serve as a complete guide for navigating this critical physicochemical characterization.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2014). European Journal of Pharmaceutical Sciences. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion Inc. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Cengage. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2021). National Institutes of Health (NIH). [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. [Link]

  • Exploring the role of furan-pyrazole in the treatment of breast cancer. (2025). Asian Journal of Pharmaceutical and Health Sciences. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. (2023). Taylor & Francis Online. [Link]

  • (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone. ChemSrc. [Link]

  • Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. (2021). ResearchGate. [Link]

  • One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. (2022). National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (2017). ACS Publications. [Link]

  • (3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine. NextSDS. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

  • Biomimetic Synthesis and Analytics of the Human aryl Hydrocarbon Receptor Agonist 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, and its 1-(thiophen-2-yl) and 1-(pyrrol-2-yl) Analogues. (2013). ResearchGate. [Link]

  • Synthesis of New Hybrid Structures Based on 3H-Furanone and 1H-Pyrazole. (2024). MDPI. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). MDPI. [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. (2024). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with Furan-2-yl(1H-pyrazol-1-yl)methanone in aqueous media

Welcome to the Application Scientist Support Center. This guide is designed for researchers, formulators, and drug development professionals facing solubility and stability bottlenecks with Furan-2-yl(1H-pyrazol-1-yl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, formulators, and drug development professionals facing solubility and stability bottlenecks with Furan-2-yl(1H-pyrazol-1-yl)methanone .

This compound presents a dual challenge: it is highly lipophilic (resulting in poor aqueous solubility) and chemically reactive (prone to hydrolysis). Below, you will find diagnostic workflows, mechanistic FAQs, and self-validating troubleshooting protocols to overcome these hurdles.

Diagnostic Workflow: Solubilization Strategy

Before selecting a solubilization method, you must align your formulation strategy with your target application to balance solubility enhancement against the risk of chemical degradation.

Sol_Strategy A Furan-2-yl(1H-pyrazol-1-yl)methanone (Lipophilic & Hydrolysis-Prone) B Target Application? A->B C In Vitro Assays (Cell Culture / Enzymatic) B->C D In Vivo Models (Oral / IV Admin) B->D E Hydrotropic Solubilization (Urea / Nicotinamide) C->E F Inclusion Complexation (HP-β-CD) D->F G pH Control (pH 6.0-6.5) to prevent N-acyl cleavage E->G F->G H Stable Aqueous Formulation G->H

Logical decision matrix for solubilizing Furan-2-yl(1H-pyrazol-1-yl)methanone.

Frequently Asked Questions (FAQs): Molecular Causality

Q: Why does Furan-2-yl(1H-pyrazol-1-yl)methanone immediately precipitate when diluted in aqueous media? A: The compound consists of two planar, aromatic heterocycles (a furan ring and a pyrazole ring) linked by a carbonyl group. This rigid structure yields a high crystal lattice energy and high lipophilicity. Lacking ionizable functional groups at physiological pH, the molecule cannot form stabilizing hydrogen bonds with water, making aqueous solvation thermodynamically unfavorable[1].

Q: I successfully dissolved the compound using a DMSO co-solvent, but my HPLC data shows it degraded in the assay buffer over 24 hours. What happened? A: You are observing hydrolysis driven by the molecule's specific structural chemistry. Furan-2-yl(1H-pyrazol-1-yl)methanone is an N-acylpyrazole . In standard amides, the nitrogen lone pair delocalizes into the carbonyl, stabilizing the bond. However, in an N-acylpyrazole, the nitrogen's lone pair is heavily involved in maintaining the aromaticity of the pyrazole ring. This lack of resonance stabilization renders the carbonyl carbon highly electrophilic. Consequently, the molecule acts as a potent acylating agent, and water nucleophilically attacks the carbonyl, cleaving the molecule into 2-furoic acid and 1H-pyrazole[2].

Troubleshooting Guides & Validated Protocols

Issue 1: Precipitation in In Vitro Biological Assays
  • Symptom: The compound crashes out of solution (forming a cloudy suspension) when the DMSO stock is diluted into cell culture media or enzymatic buffers.

  • Root Cause: "Solvent shock." This occurs when the organic co-solvent is diluted below the critical dielectric threshold required to solvate the lipophilic compound.

  • Solution: Hydrotropic Solubilization . Instead of increasing toxic organic solvents, use hydrotropes like nicotinamide or urea. These small molecules self-associate around the lipophilic drug, shielding it from water and increasing apparent solubility without disrupting cellular assays[3].

Protocol: Hydrotropic Solubilization using Nicotinamide

  • Buffer Preparation: Prepare a 1.5 M solution of nicotinamide in your target aqueous buffer. Adjust the pH strictly to 6.0–6.5 using dilute HCl/NaOH to minimize base-catalyzed hydrolysis of the N-acyl bond.

  • Stock Dissolution: Dissolve Furan-2-yl(1H-pyrazol-1-yl)methanone in a minimal volume of DMSO to create a 50 mM stock.

  • Titration: Slowly titrate the DMSO stock into the hydrotropic buffer drop-by-drop under continuous, vigorous vortexing to prevent localized supersaturation.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any micro-precipitates.

  • Self-Validation Check: Measure the UV absorbance of the filtered solution at 280 nm. A stable reading over a 4-hour incubation at 37°C confirms the absence of delayed micro-precipitation.

Issue 2: Poor Bioavailability and Instability in In Vivo Models
  • Symptom: Low plasma concentrations and rapid degradation when administered orally or intravenously.

  • Root Cause: The compound is rapidly cleared due to poor dissolution in the GI tract and is highly susceptible to enzymatic and chemical hydrolysis in the bloodstream.

  • Solution: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic furan and pyrazole rings, drastically increasing aqueous solubility. Crucially, this steric shielding physically blocks water from accessing the electrophilic carbonyl carbon, simultaneously solving the solubility and hydrolysis issues[4].

CD_Workflow S1 1. Prepare HP-β-CD (10-20% w/v in water) S3 3. Dropwise Addition (Stir at 25°C for 24h) S1->S3 S2 2. Dissolve API (in minimal EtOH) S2->S3 S4 4. Evaporate EtOH (Rotovap at 40°C) S3->S4 S5 5. Lyophilize (Freeze-dry to powder) S4->S5

Step-by-step workflow for generating HP-β-CD inclusion complexes.

Protocol: HP-β-CD Inclusion Complexation

  • Host Preparation: Prepare a 20% (w/v) HP-β-CD solution in deionized water. Adjust the pH to 6.0.

  • Guest Dissolution: Dissolve the Furan-2-yl(1H-pyrazol-1-yl)methanone in the absolute minimum required volume of ethanol.

  • Complexation: Add the ethanol solution dropwise to the HP-β-CD solution while stirring at 500 rpm at 25°C. Maintain stirring for 24 hours to allow the host-guest equilibrium to stabilize.

  • Solvent Removal: Remove the ethanol using a rotary evaporator at 40°C under reduced pressure.

  • Lyophilization: Freeze-dry the remaining aqueous solution for 48 hours to obtain a stable, water-soluble inclusion complex powder.

  • Self-Validation Check: Re-dissolve a small aliquot of the lyophilized powder in D₂O and perform ¹H-NMR. The shifting of the cyclodextrin cavity protons confirms successful host-guest inclusion, while the absence of free 1H-pyrazole peaks confirms the N-acyl bond remained intact during processing.

Quantitative Data: Efficacy of Solubilization Strategies

The table below summarizes the expected outcomes of applying various solubilization techniques to Furan-2-yl(1H-pyrazol-1-yl)methanone.

StrategyPrimary MechanismTypical Solubility IncreaseImpact on Chemical StabilityBest Use Case
Co-solvents (DMSO/EtOH) Dielectric constant reduction10x - 50xNegative (Exposes vulnerable N-acyl bond to water)Short-term stock solutions
Hydrotropes (Nicotinamide) Micellar-like self-association50x - 100xNeutral (Requires strict pH 6.0 control)In vitro enzymatic/cellular assays
Cyclodextrins (HP-β-CD) Host-guest inclusion100x - 1000x+Positive (Steric shielding of the carbonyl group)In vivo oral/IV formulations
Lipid Nanocarriers Hydrophobic core encapsulation500x - 2000xPositive (Complete isolation from the aqueous phase)Targeted drug delivery

References

  • [1] Improving solubility of pyrazole derivatives for reaction. Benchchem. 1

  • [4] Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. 4

  • [3] Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. Frontiers. 3

  • [2] Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations. Digital Commons @ UConn. 2

Sources

Optimization

Advanced purification techniques for Furan-2-yl(1H-pyrazol-1-yl)methanone

Welcome to the Advanced Purification Technical Support Center. Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS: 560076-63-3) is a highly reactive N-acylpyrazole used extensively as a stable but potent acylating agent in cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Technical Support Center. Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS: 560076-63-3) is a highly reactive N-acylpyrazole used extensively as a stable but potent acylating agent in cross-coupling, transamidation, and esterification reactions. Because of its unique electronic properties—where the pyrazole ring acts as an excellent leaving group—researchers frequently encounter degradation and yield loss during standard purification workflows.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield recovery of your target compound.

Purification Decision Workflow

PurificationWorkflow Start Crude Reaction Mixture Furan-2-yl(1H-pyrazol-1-yl)methanone Workup Cold Aqueous Workup (5% Citric Acid) Start->Workup OrgPhase Organic Phase (Product + Neutrals) Workup->OrgPhase Extract AqPhase Aqueous Phase (Unreacted Pyrazole) Workup->AqPhase Discard Decision Purity Check (TLC / NMR) OrgPhase->Decision Alumina Basic Alumina Chromatography (Hexane/EtOAc) Decision->Alumina <90% Purity Trituration Cold Trituration (Hexanes/Et2O) Decision->Trituration >90% Purity Pure Pure Furan-2-yl(1H-pyrazol-1-yl)methanone (>98% Purity) Alumina->Pure Trituration->Pure

Workflow for the purification of Furan-2-yl(1H-pyrazol-1-yl)methanone avoiding silica degradation.

Troubleshooting FAQs

Q1: During flash column chromatography, my product yield drops significantly, and I recover mostly furan-2-carboxylic acid. What is happening? Causality: Furan-2-yl(1H-pyrazol-1-yl)methanone is an N-acylpyrazole. The pyrazole ring is an excellent leaving group due to its planar structure and aromatic stability upon dissociation[1]. Standard silica gel contains acidic silanol groups and retains residual moisture. When your compound interacts with this stationary phase, the acidic environment catalyzes the nucleophilic attack of water on the highly reactive carbonyl carbon. This hydrolyzes the N-acyl bond, yielding furan-2-carboxylic acid and free pyrazole. Solution: Avoid standard silica gel entirely. Switch to basic alumina as the stationary phase[2]. Alumina lacks the Brønsted acidic protons that catalyze this specific hydrolysis. If silica is your only option, it must be deactivated by pre-flushing the column with 1-2% triethylamine (TEA) in hexanes, and the chromatography must be performed rapidly.

Q2: How can I selectively remove unreacted pyrazole without relying on chromatography? Causality: Pyrazole has a basic nitrogen (conjugate acid pKa ~2.5) and is highly water-soluble, whereas Furan-2-yl(1H-pyrazol-1-yl)methanone is a neutral, lipophilic species. Solution: Implement a cold, mildly acidic aqueous wash during your reaction workup. Washing the organic layer with cold 5% citric acid will protonate the unreacted pyrazole, driving it entirely into the aqueous phase while leaving the N-acylpyrazole in the organic phase. Keep the temperature low (<5 °C) to prevent acid-catalyzed hydrolysis of your product during the wash[3].

Q3: My purified product is "oiling out" instead of forming the expected solid. How do I induce crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when trace impurities—often furan-2-carboxylic acid or residual reaction solvents—disrupt the crystal lattice formation. N-acylpyrazoles are highly crystalline but sensitive to solvent trapping. Solution: Perform a solvent-replacement trituration. Dissolve the oil in a minimal amount of warm diethyl ether, then slowly add cold hexanes dropwise until the solution becomes slightly cloudy. Scratch the inside of the flask with a glass rod to provide nucleation sites, and chill to -20 °C. The product will precipitate as a yellow/white crystalline solid[1].

Quantitative Data: Purification Method Comparison

The following table summarizes the expected outcomes when applying different purification techniques to N-acylpyrazoles.

Purification MethodTypical Yield RecoveryPurity AchievedHydrolysis / DegradationScalability
Standard Silica Gel 40 - 60%>95%High (20 - 40%)Poor
Basic Alumina 85 - 95%>98%Low (<5%)Excellent
Deactivated Silica (TEA) 70 - 85%>95%Moderate (10 - 15%)Good
Cold Trituration 75 - 90%>99%None (0%)Excellent

Step-by-Step Experimental Methodologies

Protocol A: Basic Alumina Flash Chromatography

Use this protocol when the crude mixture contains multiple organic-soluble side products that cannot be removed via trituration.

  • Column Preparation: Pack a glass chromatography column with Basic Alumina (Brockmann Grade I, 58 Å pore size) using hexanes as the packing solvent. Do not use silica gel, as N-acylpyrazole derivatives are generally unstable on it[2].

  • Sample Loading: Dissolve the crude Furan-2-yl(1H-pyrazol-1-yl)methanone in a minimal volume of dichloromethane (DCM). Apply the solution carefully to the top of the alumina bed to ensure a narrow loading band.

  • Elution: Elute the column using a step gradient of Hexanes to Ethyl Acetate (starting at 95:5 and moving to 80:20). Monitor the fractions via TLC (UV active at 254 nm).

  • Concentration: Combine the product-containing fractions. Concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 30 °C to prevent thermal degradation.

  • Self-Validation Check: Spot the final purified product on a TLC plate and elute with 80:20 Hexanes:EtOAc. Furan-2-yl(1H-pyrazol-1-yl)methanone will appear as a single UV-active spot. If a baseline spot is present, hydrolysis occurred during concentration, indicating the bath temperature was too high.

Protocol B: Cold Aqueous Workup & Trituration (Chromatography-Free)

Use this protocol for highly scalable purification when the primary impurities are unreacted pyrazole and water-soluble salts.

  • Quenching: Dilute the crude reaction mixture with ethyl acetate (EtOAc) and cool to 0 °C in an ice bath.

  • Acidic Wash: Wash the organic layer with cold 5% aqueous citric acid (3 x 20 mL) to protonate and extract unreacted pyrazole into the aqueous phase[3].

  • Neutralization & Drying: Wash the organic layer with cold saturated NaHCO3 (1 x 20 mL) to remove any trace furan-2-carboxylic acid, followed by a brine wash. Dry the organic phase over anhydrous Na2SO4.

  • Trituration: Evaporate the solvent under reduced pressure to yield a crude oil. Add 5 mL of cold hexanes and sonicate. If the oil persists, add diethyl ether dropwise until it just dissolves, then add hexanes until the solution turns cloudy.

  • Crystallization: Chill the flask at -20 °C overnight. Filter the resulting crystals and wash with ice-cold hexanes.

  • Self-Validation Check: Obtain a ^1H NMR spectrum of the crystals in CDCl3. The presence of a distinct doublet at ~8.45 ppm (pyrazole proton) and the absence of a broad singlet at ~10-12 ppm (carboxylic acid OH) confirms structural integrity and the absence of hydrolysis[1].

References

  • Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations | uconn.edu | 1

  • Diastereoselective Dearomative 1,3-Dipolar Cycloaddition of Bicyclobutanes with Pyridinium Ylides: A Modular Approach | chemrxiv.org | 2

  • Supporting Information Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis | rsc.org | 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity and Efficacy of Furan-2-yl(1H-pyrazol-1-yl)methanone Derivatives in Target Proteins

Executive Summary Furan-2-yl(1H-pyrazol-1-yl)methanone and its structural analogs (collectively referred to as furan-2-yl-1H-pyrazoles and acylated aminopyrazoles) have emerged as highly versatile pharmacophores in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan-2-yl(1H-pyrazol-1-yl)methanone and its structural analogs (collectively referred to as furan-2-yl-1H-pyrazoles and acylated aminopyrazoles) have emerged as highly versatile pharmacophores in modern drug discovery. Through rigorous structure-activity relationship (SAR) profiling, this scaffold has demonstrated exceptional utility across two distinct therapeutic domains: the disruption of neurotoxic α-synuclein (α-syn) aggregation in Parkinson's disease, and the covalent inhibition of serine proteases (e.g., thrombin) for antithrombotic therapy.

This guide provides an objective, data-driven comparison of furan-2-yl-1H-pyrazole derivatives against industry-standard reference compounds. By dissecting binding affinities, structural mechanics, and validated experimental protocols, we aim to equip drug development professionals with actionable insights into the integration of these molecules into preclinical pipelines.

Section 1: Disruption of α-Synuclein Aggregation (Neurodegenerative Targets)

Mechanistic Overview

The aggregation of α-synuclein into insoluble β-sheet fibrils is a hallmark of synucleinopathies. Furan-2-yl-1H-pyrazoles act as potent inhibitors of this process by binding to the top face of extending peptide strands. The pyrazole ring serves as a critical hydrogen-bond donor/acceptor, interacting specifically with the central aliphatic residues (e.g., ILE4) of the α-syn peptide backbone .

When compared to the clinical candidate anle138b, novel furan-2-yl-1H-pyrazole derivatives (such as compounds 8b , 8l , and 9f ) exhibit enhanced binding affinities. This is driven by additional hydrogen-bonding capabilities within their modified pyrazoline/pyrazole moieties, which effectively block interpeptide main-chain interactions and impede the spontaneous formation of out-of-register antiparallel β-strands.

G Syn α-Synuclein Monomers Olig Toxic Oligomers (β-sheet formation) Syn->Olig Misfolding Fib Insoluble Fibrils (Lewy Bodies) Olig->Fib Aggregation Block Arrested Assembly (H-bond with ILE4/TYR D) Olig->Block Disruption Ligand Furan-2-yl-1H-pyrazole (e.g., Compound 8b/9f) Ligand->Olig Binds top face (Glide score < -6.84)

α-Synuclein aggregation pathway and its disruption by furan-2-yl-1H-pyrazole derivatives.

Comparative Binding Affinity Data
CompoundTarget ProteinGlide Docking ScorePrime MMGBSA (kcal/mol)Efficacy vs. Reference
Anle138b (Reference)α-Synuclein (Fibril)-6.84-949.20Baseline standard
Compound 8b α-Synuclein (Fibril)< -6.84< -950.00Superior (Additional H-bonds)
Compound 8l α-Synuclein (Fibril)ComparableComparableSuperior (in vitro ThT reduction)
Compound 9f α-Synuclein (Fibril)ComparableComparableEquivalent potency
Experimental Methodology: Thioflavin T (ThT) Fluorescence Assay

To objectively validate the anti-aggregation properties, a self-validating ThT fluorescence assay is employed. Causality: ThT acts as a molecular rotor; upon intercalation into the β-sheet-rich structures of amyloid fibrils, its rotational freedom is restricted, leading to a massive quantum yield increase. By monitoring this shift, we directly quantify the extent of fibrillization.

  • Protein Preparation: Reconstitute recombinant monomeric human α-synuclein to a final concentration of 70 µM in PBS (pH 7.4) supplemented with 0.01% sodium azide to prevent microbial growth.

  • Compound Incubation: Introduce the furan-2-yl-1H-pyrazole derivatives (and anle138b as a positive control) at a 1:1 or 1:5 molar ratio. Include a DMSO vehicle as a negative control to establish the baseline maximum aggregation signal.

  • Fibrillization Induction: Incubate the mixtures at 37°C under continuous orbital shaking (600 rpm) for 72–96 hours. The mechanical stress accelerates primary nucleation.

  • Quantification: Aliquot the samples and add ThT to a final concentration of 20 µM. Measure fluorescence using a microplate reader (Excitation: 440 nm, Emission: 482 nm). Validation Check: A dose-dependent reduction in ThT fluorescence relative to the DMSO control directly correlates with the compound's ability to arrest oligomerization. The inclusion of anle138b ensures the assay's dynamic range is properly calibrated.

Section 2: Covalent Inhibition of Thrombin (Serine Protease Targets)

Mechanistic Overview

In the realm of antithrombotics, N-acylated 1H-pyrazol-5-amines (derivatives of the core furan-2-yl-1H-pyrazole scaffold) function via a highly specific "serine-trapping" mechanism . Unlike traditional competitive inhibitors, these compounds act as temporary covalent inhibitors.

The carbonyl carbon of the acylated pyrazole undergoes nucleophilic attack by the catalytic Ser195 hydroxyl group of thrombin. This results in the cleavage of the pyrazole leaving group and the formation of a covalent acyl-enzyme complex. Because this complex hydrolytically degrades over time, it slowly recovers the native enzyme—a crucial safety feature that prevents irreversible bleeding complications often associated with permanent covalent inhibitors.

G Thrombin Active Thrombin (Catalytic Ser195) Complex Non-Covalent Michaelis Complex Thrombin->Complex Ligand Binding Inhibitor Acylated 1H-pyrazol-5-amine (e.g., Compound 24e) Inhibitor->Complex Affinity (IC50 = 16 nM) AcylEnzyme Covalent Acyl-Enzyme Intermediate Complex->AcylEnzyme Nucleophilic Attack by Ser195-OH Inactive Temporarily Inactivated Thrombin AcylEnzyme->Inactive Cleavage of Pyrazole Leaving Group

Serine-trapping mechanism of thrombin inhibition by acylated 1H-pyrazol-5-amines.

Comparative Inhibitory Activity Data
CompoundSubstituent Profile (3-position)Target ProteaseIC₅₀ (nM)Mechanism of Action
Compound 24e 3-pyridyl, 5-chlorothiophen-2-ylThrombin (FIIa)16Covalent (Serine-trapping)
Compound 34a Fluorinated aromaticThrombin (FIIa)80Covalent (Serine-trapping)
Compound 24g 3-phenylThrombin (FIIa)419Covalent (Serine-trapping)
Dabigatran (Ref)Benzamidine derivativeThrombin (FIIa)~4.5Non-covalent (Competitive)
Experimental Methodology: Intact Protein Mass-Shift Assay

To definitively prove the covalent serine-trapping mechanism, kinetic inhibition assays must be corroborated with high-resolution mass spectrometry (LC-MS). Causality: Covalent transfer of the acyl group to Ser195 increases the mass of the thrombin enzyme. Detecting this specific mass shift confirms the serine-trapping mechanism rather than simple competitive inhibition.

  • Enzyme Preparation: Dilute human α-thrombin to a final concentration of 2 µM in an assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Reaction Initiation: Add the acylated pyrazole inhibitor (e.g., Compound 24e) at a 10-fold molar excess (20 µM) to ensure pseudo-first-order kinetics.

  • Time-Course Sampling: Quench 50 µL aliquots of the reaction mixture at specific time intervals (0, 15, 30, 60, and 120 minutes) using 1% formic acid to halt the enzymatic reaction.

  • LC-MS Analysis: Inject the quenched samples into a UPLC system coupled to an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged protein spectra using maximum entropy algorithms to obtain the intact mass. Validation Check: Uninhibited thrombin will present a standard baseline mass. Upon successful serine-trapping, a distinct mass shift corresponding exactly to the mass of the acyl moiety (e.g., +84 Da for a pivaloyl group) will appear. The eventual decay of this shifted peak over several hours validates the slow hydrolytic recovery of the native enzyme.

References

  • Title: Novel Furan-2-yl-1H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation Source: ACS Chemical Neuroscience (2020) URL: [Link]

  • Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: Pharmaceuticals / PubMed Central (2023) URL: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Furan-2-yl(1H-pyrazol-1-yl)methanone for Laboratory Professionals

This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. It is imperative to always consult your institution's specific Chemical Hygiene...

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Author: BenchChem Technical Support Team. Date: April 2026

This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. It is imperative to always consult your institution's specific Chemical Hygiene Plan (CHP) and Environmental Health and Safety (EHS) department, as local regulations may vary.[1][2]

Hazard Assessment and Waste Characterization

The first and most critical step in proper disposal is understanding the potential hazards of the substance to classify it correctly as hazardous waste.

Inferred Hazards from Chemical Structure:

  • Furan Moiety: Furan and its derivatives are known to be potentially toxic, flammable, and in some cases, carcinogenic and mutagenic.[3][4] They may also cause skin, eye, and respiratory irritation.[3][5]

  • Pyrazole Moiety: Pyrazole and its derivatives can be harmful if swallowed, toxic in contact with skin, and are known to cause skin and serious eye irritation.[6][7][8] Some pyrazole compounds may also cause organ damage through prolonged or repeated exposure.[8]

Given these properties, Furan-2-yl(1H-pyrazol-1-yl)methanone must be handled as a hazardous waste . Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound would likely be classified based on its characteristics, primarily its Toxicity . Do not dispose of this chemical down the drain or in regular solid waste, as this can lead to environmental contamination and pose a risk to public health.[2][9]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for use or disposal, it is mandatory to wear appropriate PPE to minimize exposure.[9] The rationale for each piece of equipment is critical for ensuring compliance and safety.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield is recommended if there is a splash risk.[9]Protects eyes from splashes and potential irritants.[7][9]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the chemical.[6]Prevents skin contact, absorption, and irritation.[6][8][9]
Skin and Body Protection A lab coat is mandatory. Consider an apron and closed-toe shoes for additional protection against spills.Protects skin from accidental contamination.[9]
Respiratory Protection Generally not required under normal use with adequate ventilation, such as a chemical fume hood.[9] If dust or aerosols can be generated, use a NIOSH-approved respirator.[9]Prevents inhalation of potentially harmful vapors or dust.[9][10]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to safely collecting, storing, and disposing of Furan-2-yl(1H-pyrazol-1-yl)methanone waste.

Step 1: Waste Segregation and Collection

Proper segregation is essential to prevent dangerous chemical reactions.

  • Dedicated Waste Container: Use a designated, chemically compatible container for all Furan-2-yl(1H-pyrazol-1-yl)methanone waste, including contaminated consumables like gloves, pipette tips, and absorbent paper.[11]

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially incompatible materials like strong oxidizing agents, unless explicitly permitted by your EHS department.[9][12]

Step 2: Containerization and Labeling

Accurate labeling is a legal requirement and crucial for safety.

  • Container Integrity: Ensure the waste container is in good condition and can be securely sealed to prevent leaks or the release of vapors.[2][11]

  • Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "Furan-2-yl(1H-pyrazol-1-yl)methanone ".[11][13] Include the date when the first drop of waste was added.[14]

Step 3: Spill and Decontamination Procedures

Accidents happen. Being prepared is critical.

  • Evacuate and Ventilate: If a spill occurs, ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain the Spill: Absorb the spill with an inert material such as sand, silica gel, or a commercial absorbent.[9][15] Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Dispose: Carefully scoop the contaminated absorbent material into your designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocol.

Step 4: Temporary Waste Accumulation and Storage

Laboratories must follow specific rules for the temporary storage of hazardous waste at or near the point of generation, known as a Satellite Accumulation Area (SAA).[11][16]

  • Location: The SAA must be under the control of laboratory personnel.[11]

  • Container Management: Keep the waste container securely closed except when adding waste.[11]

  • Secondary Containment: Store the container in a secondary containment tray to capture any potential leaks.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling Furan-2-yl(1H-pyrazol-1-yl)methanone waste in a laboratory setting.

G Workflow for Furan-2-yl(1H-pyrazol-1-yl)methanone Disposal start Start: Generate Waste characterize 1. Characterize as Hazardous Waste start->characterize ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe collect 3. Collect in Dedicated, Compatible Container ppe->collect label_container 4. Label Container: 'HAZARDOUS WASTE' + Full Chemical Name & Date collect->label_container store 5. Store in Secondary Containment in Satellite Accumulation Area label_container->store spill_check Spill or Contamination Occurs? store->spill_check cleanup A. Contain & Absorb with Inert Material spill_check->cleanup Yes contact_ehs 6. Container Full? Contact EHS for Pickup spill_check->contact_ehs No collect_spill B. Collect Cleanup Debris as Hazardous Waste cleanup->collect_spill collect_spill->store end End: Waste Transferred to Licensed Facility contact_ehs->end

Caption: Disposal workflow for Furan-2-yl(1H-pyrazol-1-yl)methanone.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Contact EHS: When your waste container is nearly full, or reaches the time limit specified by your institution, contact your EHS department to arrange for a waste pickup.[11]

  • Manifest System: Your EHS department will handle the regulatory requirements, including the use of a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal location.[16][17] Disposal must be carried out by a licensed waste contractor.[10]

The Regulatory Framework: OSHA and EPA

Understanding the regulatory landscape provides context for these procedures.

  • OSHA (Occupational Safety and Health Administration): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates that employers develop a Chemical Hygiene Plan (CHP).[1][18] This plan includes procedures for safe handling, storage, and disposal of hazardous chemicals, as well as worker training.[1][13]

  • EPA (Environmental Protection Agency): The EPA, under RCRA, governs the disposal of hazardous waste. These regulations establish the "cradle-to-grave" management system, ensuring that hazardous waste is tracked from generation to final disposal.[14][17][19]

By adhering to the protocols outlined in this guide and consulting with your local EHS professionals, you contribute to a safer research environment and ensure compliance with federal and state regulations.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • NextSDS. (n.d.). (3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • Kao Chemicals. (2023, March 9). Material Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-2-yl(1H-pyrazol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Furan-2-yl(1H-pyrazol-1-yl)methanone
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